molecular formula C27H29ClO3 B10771966 (2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid

(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid

Cat. No.: B10771966
M. Wt: 437.0 g/mol
InChI Key: DIXYWCRPNNUEHU-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 10 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Compound 10 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Compound 10 exerts its effects by inhibiting the activity of SHP and CDK4. The inhibition of SHP leads to the modulation of various metabolic and signaling pathways, which can result in therapeutic effects. Additionally, the inhibition of CDK4 disrupts the cell cycle, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Compound 10 is unique due to its dual inhibitory effects on SHP and CDK4. Similar compounds include:

These similar compounds highlight the uniqueness of compound 10 in its dual inhibitory action, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29ClO3

Molecular Weight

437.0 g/mol

IUPAC Name

(E)-3-[3-chloro-4-[3-(3,5-dimethyl-1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C27H29ClO3/c1-25-11-18-12-26(2,14-25)16-27(13-18,15-25)21-10-19(5-7-23(21)29)20-6-3-17(9-22(20)28)4-8-24(30)31/h3-10,18,29H,11-16H2,1-2H3,(H,30,31)/b8-4+

InChI Key

DIXYWCRPNNUEHU-XBXARRHUSA-N

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O)C

Origin of Product

United States

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